molecular formula C20H32 B1233663 Cembrene

Cembrene

Cat. No. B1233663
M. Wt: 272.5 g/mol
InChI Key: DMHADBQKVWXPPM-HPKGDXISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cembrene is a cembrane diterpenoid.

Scientific Research Applications

Chemistry and Structure

  • Cembrene, a macrocyclic diterpene hydrocarbon with four double bonds, is an elementary tetraene derivable from geranyl-geranyl pyrophosphate. It's a focus for synthetic organic chemistry due to its skeletal and stereoisomerical complexity (Kato et al., 1976).
  • This compound-A and mukulol, two diterpenoids, are related in structure and biogenesis. This compound-A, specifically, is one of the simplest cembrane derivatives (Patil et al., 1972).

Biological Applications

  • This compound-A's role as a termite trail pheromone has been examined, showing it to act as a general orientation pheromone for termites, with potential recruitment properties at high concentrations (Hall & Traniello, 1985).
  • In another study, this compound diterpenoids exhibited anti-proliferative activities against various human tumor cell lines, indicating potential for cancer research. Molecular docking studies suggested interactions with epidermal growth factor receptor (EGFR), important in human cancer occurrence (Hegazy et al., 2017).

Chemical Synthesis and Analysis

  • Synthetic methods for this compound and its derivatives are a significant area of study. Various approaches have been developed for constructing the this compound skeleton and its analogs, highlighting the compound's complexity and synthetic challenge (Takayanagi et al., 1978).
  • Conformational analysis of this compound, using computational and NMR methods, provides insights into its solution structure, which aids in understanding its reactivity and interaction potential (Müller et al., 1994).

properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1E,3Z,6E,10E)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene

InChI

InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12+,17-8+,18-10-,19-11+

InChI Key

DMHADBQKVWXPPM-HPKGDXISSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C/C=C(\C=C\C(CC1)C(C)C)/C)/C

Canonical SMILES

CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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